

KRFK vs. 4N1K Peptides: A Comparative Guide to Immune Modulation

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the **KRFK** and 4N1K peptides, two molecules derived from thrombospondin-1 (TSP-1) with distinct immunomodulatory properties. We present a comprehensive overview of their mechanisms of action, supporting experimental data, detailed experimental protocols, and visual representations of their signaling pathways to aid researchers in selecting the appropriate tool for their studies in immunology and drug development.

At a Glance: KRFK vs. 4N1K



Feature	KRFK Peptide	4N1K Peptide
Primary Mechanism	Activates latent Transforming Growth Factor-β (TGF-β)[1][2]	Interacts with CD47, but also exhibits CD47-independent effects[3][4][5][6][7][8]
Key Receptor	Binds to the Latency- Associated Peptide (LAP) of TGF-β[9]	Primarily targets CD47, but non-specific cell surface binding is reported[3][4][5][6][7] [8]
Primary Immune Effect	Induces a tolerogenic immune response[1][10]	Modulates phagocytosis ("don't eat me" signal) and can induce apoptosis in tumor cells[11][12]
Effect on Dendritic Cells	Suppresses maturation, reducing expression of costimulatory molecules[1]	Effects on dendritic cell maturation are less clearly defined
Effect on T Cells	Promotes differentiation of regulatory T cells (Tregs) and suppresses Th1 and Th17 cells[1][10][13]	Effects on T cell differentiation are not well-established
Clinical Relevance	Potential therapeutic for chronic inflammatory and autoimmune diseases[1]	Investigated as an anti-cancer and anti-angiogenic agent[14] [15]

Quantitative Data Summary

The following tables summarize the quantitative effects of **KRFK** and 4N1K peptides based on published experimental data.

Table 1: In Vitro Effects of KRFK Peptide on Dendritic Cell (DC) Maturation and TGF-β Activation



Cell Type	Treatment	Parameter Measured	Result	Reference
TSP-1-deficient Bone Marrow- Derived DCs	50 μM KRFK (24h)	Active TGF-β in supernatant	~40% increase compared to control	INVALID-LINK
TSP-1-deficient Bone Marrow- Derived DCs	50 μM KRFK (24h)	MHC Class II expression (MFI)	Significant decrease compared to untreated	INVALID-LINK
TSP-1-deficient Bone Marrow- Derived DCs	50 μM KRFK (24h)	CD80 expression (MFI)	Significant decrease compared to untreated	INVALID-LINK

Table 2: In Vivo Effects of KRFK Peptide on T Cell

Differentiation in TSP-1-deficient Mice

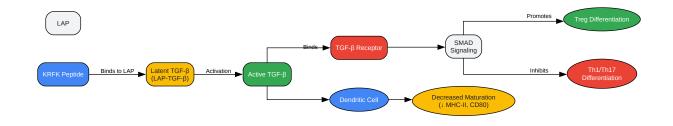
Treatment Group	T Cell Subset	Percentage of CD4+ T cells	Reference
Control Peptide	Th1 (IFN-y+)	~12%	INVALID-LINK
KRFK Peptide	Th1 (IFN-y+)	~6%	INVALID-LINK
Control Peptide	Th17 (IL-17A+)	~2.5%	INVALID-LINK
KRFK Peptide	Th17 (IL-17A+)	~1%	INVALID-LINK
Control Peptide	Treg (Foxp3+)	~8%	INVALID-LINK
KRFK Peptide	Treg (Foxp3+)	~12%	INVALID-LINK

Table 3: Effects of 4N1K Peptide on Cancer Cells



Cell Type	Treatment	Parameter Measured	Result	Reference
Bladder Cancer Tissue	4N1K-positive vs. negative	Percentage of apoptotic cells	4.7% (positive) vs. 3.8% (negative) (p < 0.001)	INVALID-LINK
Orthotopic Bladder Cancer Mouse Model	Intra-vesical 50 mM 4N1K	Muscle invasive cancer	0/9 mice with 4N1K vs. 8/9 mice with saline	INVALID-LINK

Signaling Pathways KRFK Peptide Signaling Pathway

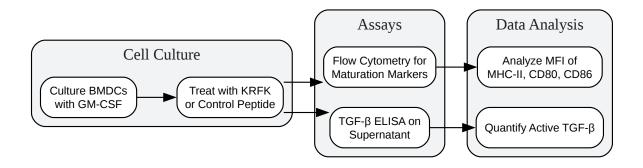


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Caption: **KRFK** peptide activates latent TGF-β, leading to tolerogenic immune responses.

4N1K Peptide Signaling Pathway





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